molecular formula C9H9BrO2 B055938 2-Bromo-3-ethenyl-6-methoxyphenol CAS No. 115961-12-1

2-Bromo-3-ethenyl-6-methoxyphenol

Cat. No. B055938
M. Wt: 229.07 g/mol
InChI Key: HUBRUXUGSMCXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-ethenyl-6-methoxyphenol, also known as BVECP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BVECP is a phenolic compound that belongs to the family of bromophenols, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-Bromo-3-ethenyl-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the activation of antioxidant enzymes. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to decrease the expression of pro-inflammatory genes and increase the expression of anti-inflammatory genes.

Advantages And Limitations For Lab Experiments

2-Bromo-3-ethenyl-6-methoxyphenol has several advantages for use in lab experiments, including its high purity and stability. However, 2-Bromo-3-ethenyl-6-methoxyphenol can be difficult to synthesize, and its high cost may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-Bromo-3-ethenyl-6-methoxyphenol, including the development of novel synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Bromo-3-ethenyl-6-methoxyphenol for therapeutic use.

Synthesis Methods

2-Bromo-3-ethenyl-6-methoxyphenol can be synthesized through several methods, including the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and copper (I) iodide. Another method involves the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and palladium (II) acetate.

Scientific Research Applications

2-Bromo-3-ethenyl-6-methoxyphenol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and antioxidant properties. 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to inhibit the growth and proliferation of cancer cells, including breast, liver, and lung cancer cells. Additionally, 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have a protective effect against oxidative stress-induced cell damage.

properties

CAS RN

115961-12-1

Product Name

2-Bromo-3-ethenyl-6-methoxyphenol

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-3-ethenyl-6-methoxyphenol

InChI

InChI=1S/C9H9BrO2/c1-3-6-4-5-7(12-2)9(11)8(6)10/h3-5,11H,1H2,2H3

InChI Key

HUBRUXUGSMCXTJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C=C)Br)O

Canonical SMILES

COC1=C(C(=C(C=C1)C=C)Br)O

synonyms

2-BROMO-6-METHOXY-3-VINYLPHENOL

Origin of Product

United States

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